

Application of 3-Formyl Nevirapine in Pharmaceutical Quality Control

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Compound of Interest

Compound Name: 3-Formyl Nevirapine

Cat. No.: B141980

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Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), ensuring the purity and quality of Nevirapine is critical for its safety and efficacy. Pharmaceutical quality control involves the identification and quantification of impurities that may arise during the synthesis of the drug substance or through degradation. **3-Formyl Nevirapine** (chemical name: 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1,2]diazepine-3-carboxaldehyde) is a known process-related impurity of Nevirapine. Its presence in the final drug product must be monitored and controlled within acceptable limits as defined by regulatory bodies. These application notes provide a detailed protocol for the quality control of **3-Formyl Nevirapine** in Nevirapine drug substance using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of 3-Formyl Nevirapine

A summary of the key physicochemical properties of **3-Formyl Nevirapine** is presented in the table below.

Property	Value
Chemical Name	11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-carboxaldehyde
Molecular Formula	C ₁₆ H ₁₄ N ₄ O ₂ [3]
Molecular Weight	294.31 g/mol [3]
CAS Number	174532-77-5[3]
Appearance	Off-white to pale yellow solid
Solubility	Soluble in Methanol, DMSO[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-Formyl Nevirapine

This protocol describes a reversed-phase HPLC method for the separation and quantification of **3-Formyl Nevirapine** from Nevirapine and other related substances.

1. Instrumentation and Materials

- HPLC system with a UV detector
- C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
- Analytical balance
- Volumetric flasks and pipettes
- HPLC grade acetonitrile, methanol, and water
- Sodium perchlorate
- Perchloric acid

2. Preparation of Solutions

- **Mobile Phase:** Prepare a mixture of acetonitrile and sodium perchlorate buffer (pH 4.8) in a 20:80 (v/v) ratio.[4] The pH of the buffer should be adjusted with perchloric acid.[4] Filter the mobile phase through a 0.45 µm membrane filter before use.
- **Diluent:** The mobile phase can be used as the diluent.
- **Standard Stock Solution of Nevirapine:** Accurately weigh and dissolve about 10 mg of Nevirapine reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.[5]
- **Standard Stock Solution of 3-Formyl Nevirapine:** Accurately weigh and dissolve about 10 mg of **3-Formyl Nevirapine** reference standard in 100 mL of methanol. Further dilute with the mobile phase to obtain a suitable concentration for system suitability and spiking studies.
- **Sample Solution:** Accurately weigh about 50 mg of the Nevirapine API sample and dissolve it in 100 mL of acetonitrile to get a concentration of 500 µg/mL.[5]

3. Chromatographic Conditions

Parameter	Condition
Column	Kromasil C18 (150 mm x 4.6 mm, 3.5 µm)[5]
Mobile Phase	Acetonitrile : Sodium Perchlorate Buffer (pH 4.8) (20:80, v/v)[4]
Flow Rate	1.0 mL/min[5]
Column Temperature	Ambient[5]
Detection Wavelength	220 nm[5]
Injection Volume	20 µL[5]

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution containing Nevirapine and **3-Formyl Nevirapine**. The system is deemed suitable if the resolution between the Nevirapine and **3-Formyl Nevirapine** peaks is greater than 2.0, and the tailing factor for the Nevirapine peak is not more than 2.0.[\[4\]](#)

5. Data Analysis and Quantification

Inject the sample solution and record the chromatogram. Identify the peaks of Nevirapine and **3-Formyl Nevirapine** based on their retention times obtained from the injection of the standard solutions. The amount of **3-Formyl Nevirapine** in the sample can be calculated using the external standard method.

Data Presentation

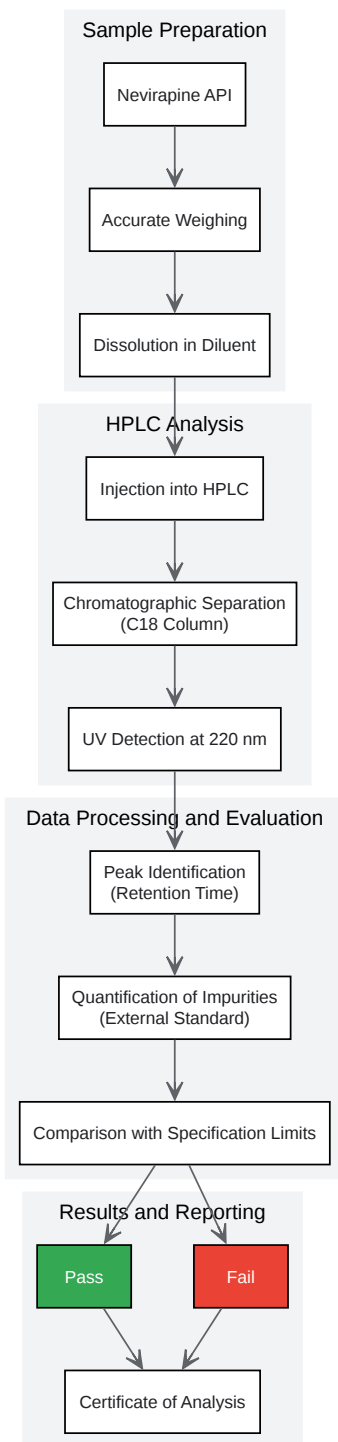
The following table summarizes representative quantitative data that could be obtained from the HPLC analysis. Please note that the retention time for **3-Formyl Nevirapine** is an illustrative value, as specific public data is limited.

Compound	Retention Time (min)	Area (mAU*s)	Concentration (µg/mL)	% Area
Nevirapine	5.5	15000	500	99.8
3-Formyl Nevirapine	~4.2	30	1.0	0.2
Impurity A (USP)	7.8 [4]	15	0.5	0.1
Impurity B (USP)	3.4 [4]	15	0.5	0.1

Mandatory Visualizations

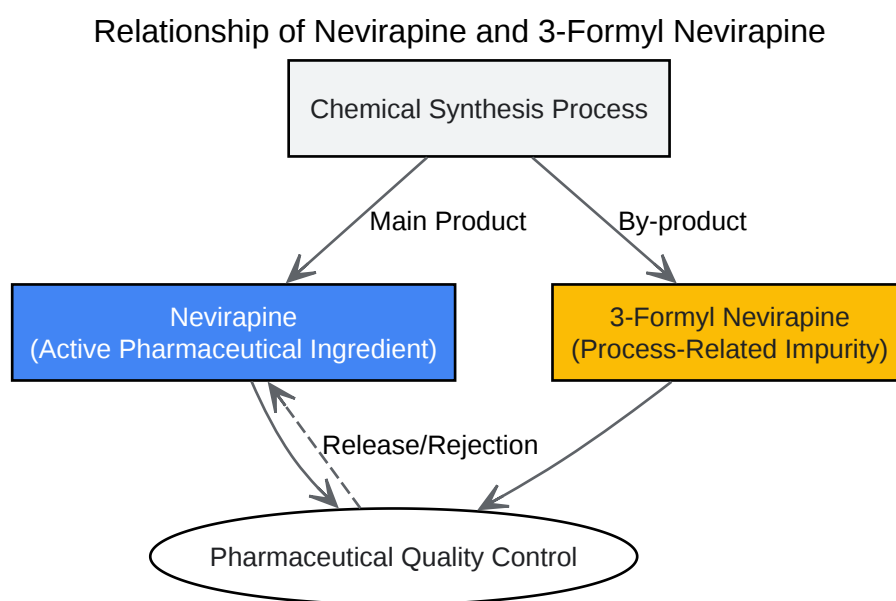
Diagram of Quality Control Workflow for Nevirapine

Quality Control Workflow for Nevirapine and its Impurities

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Caption: A flowchart illustrating the key steps in the quality control analysis of Nevirapine and its impurities using HPLC.

Relationship between Nevirapine and 3-Formyl Nevirapine



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Caption: A diagram showing **3-Formyl Nevirapine** as a process-related impurity formed during the synthesis of Nevirapine.

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References

- 1. <ftp.uspbpep.com> [<ftp.uspbpep.com>]

- 2. Nevirapine EP Impurity A | CAS No- 133627-17-5 | Simson Pharma Limited [simsonpharma.com]
- 3. allmpus.com [allmpus.com]
- 4. scispace.com [scispace.com]
- 5. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
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